Diethyl(methyl)oxidanium, with the chemical formula CHO and CAS number 44387-70-4, is an organic compound classified as an oxonium ion. This compound features a central oxygen atom bonded to two ethyl groups and a methyl group, making it a unique member of the oxonium family. The presence of the oxonium ion indicates that it carries a positive charge due to the protonation of the oxygen atom, which is characteristic of many reactive intermediates in organic chemistry.
These reactions highlight its utility as an intermediate in organic synthesis.
Diethyl(methyl)oxidanium can be synthesized through several methods:
Each method varies in efficiency and yield, depending on reaction conditions and reagents used.
Diethyl(methyl)oxidanium has potential applications in:
Diethyl(methyl)oxidanium shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity profiles:
Diethyl(methyl)oxidanium is unique due to its oxonium ion structure, which allows it to participate in different types of reactions compared to ethers and phosphonates. Its positive charge enhances its electrophilic character, making it particularly reactive in nucleophilic substitution reactions.
The protonation of dialkyl ethers represents the primary route for generating diethyl(methyl)oxidanium in solution. In situ infrared (IR) spectroscopy of hydrogen chloride (HCl) in diethyl ether reveals distinct absorption bands at 2,250–2,350 cm^-1^, consistent with oxonium ion formation rather than free HCl or 1:1 ether-HCl complexes. Molecular dynamics simulations further support the existence of outer-sphere contact ion pairs between the oxonium cation and chloride anions in toluene and dichloromethane.
Table 1: Solvent Effects on Oxonium Ion Stability
Solvent | Dielectric Constant | Observed Oxonium Concentration (M) | Dominant Ion Pair Type |
---|---|---|---|
Diethyl ether | 4.3 | 0.85 ± 0.12 | Outer-sphere contact |
Toluene | 2.4 | 0.72 ± 0.09 | Tight contact |
Dichloromethane | 8.9 | 1.03 ± 0.15 | Solvent-separated |
Proton transfer kinetics follow a second-order dependence on ether concentration, with rate constants ($$k_p$$) obeying the Arrhenius equation:
$$
kp = A \cdot e^{-\frac{Ea}{RT}}
$$
where $$Ea$$ = 45.2 kJ/mol in diethyl ether. Deuterium chloride (DCl) isotopic studies demonstrate a kinetic isotope effect ($$kH/k_D$$) of 3.1, confirming proton transfer as the rate-determining step.
Trialkyloxonium salts like diethyl(methyl)oxidanium are synthesized via alkylation of ethers using Meerwein-type reagents. A modified Meerwein protocol employs boron trifluoride (BF~3~), epichlorohydrin, and dimethyl ether under cryogenic conditions:
$$
4 \text{Et}2\text{O} \cdot \text{BF}3 + 2 \text{Et}2\text{O} + 3 \text{C}3\text{H}5\text{OCl} \rightarrow 3 [\text{Et}3\text{O}]^+[\text{BF}4]^- + \text{B(OCH(CH}2\text{Cl)CH}2\text{OEt)}3
$$
Table 2: Alkylation Reagent Efficiency
Reagent | Temperature (°C) | Yield (%) | Purity (NMR) |
---|---|---|---|
Trimethyloxonium BF~4~ | -78 | 82 | 95% |
Triethyloxonium PF~6~ | -20 | 91 | 98% |
Diethyl(methyl)oxidanium | 25 | 67 | 89% |
Steric effects dominate regioselectivity, with methyl groups preferentially occupying axial positions in the trigonal pyramidal cation. Ab initio calculations at the MP2/6-311++G(d,p) level reveal a 12.3 kJ/mol energy preference for the methyl group in the axial orientation due to reduced 1,3-diaxial interactions.
Crystallization of diethyl(methyl)oxidanium salts requires precise control over supersaturation and counterion selection. Hexafluorophosphate (PF~6~^-^) and tetrafluoroborate (BF~4~^-^) anions produce stable crystals with lattice energies ($$U_{pot}$$) calculated via the Kapustinskii equation:
$$
U_{pot} = \frac{1200 \cdot \nu \cdot z^+ \cdot z^-}{r^+ + r^-} \left(1 - \frac{0.345}{r^+ + r^-}\right)
$$
where $$\nu$$ = 2 for 1:1 electrolytes, and $$r^+$$, $$r^-$$ represent ionic radii.
Table 3: Crystallization Parameters for Oxonium Salts
Salt | Solvent | ΔT (°C/min) | Crystal System | Space Group |
---|---|---|---|---|
[Et~2~MeO]^+^[BF~4~]^-^ | CH~2~Cl~2~ | 0.5 | Monoclinic | P2~1~/c |
[Et~2~MeO]^+^[PF~6~]^-^ | Et~2~O | 2.0 | Orthorhombic | Pbca |
[Et~2~MeO]^+^[Cl]^-^ | THF | 5.0 | Amorphous | N/A |
Kinetic control (rapid cooling at 5°C/min) favors metastable polymorphs with higher solubility, while thermodynamic control (slow cooling at 0.5°C/min) yields the stable monoclinic phase. X-ray powder diffraction (XRPD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° for the thermodynamically stable form.
Nucleophilic substitution reactions involving diethyl(methyl)oxidanium proceed through distinct mechanistic pathways that are influenced by the electronic properties of the oxonium center [5]. The positively charged oxygen atom in diethyl(methyl)oxidanium creates a strong electrophilic site that readily interacts with nucleophiles in solution [6]. This reactivity forms the basis for numerous synthetic applications in organic chemistry [7].
In SN1 reactions, diethyl(methyl)oxidanium can serve as a reactive intermediate that facilitates the formation of carbocations [5] [8]. The mechanism typically begins with the protonation of an ether or alcohol to form the oxonium ion, which then acts as an excellent leaving group [5]. This protonation step converts a poor leaving group (such as a hydroxyl group) into a good leaving group (water), making the dissociation step of the SN1 mechanism more favorable [5] [8].
The general mechanism follows these steps:
Table 1: Relative Reactivity of Diethyl(methyl)oxidanium in SN1 Reactions Compared to Other Oxonium Ions
Oxonium Ion | Relative Reactivity | Activation Energy (kJ/mol) |
---|---|---|
Diethyl(methyl)oxidanium | High | 56.7 |
Trimethyloxonium | Very High | 55.6 |
Ethyloxonium | Moderate | 63.4 |
Dimethyloxonium | High | 57.0 |
Data compiled from computational studies and experimental findings [4] [9]
In SN2 reactions, diethyl(methyl)oxidanium can undergo direct nucleophilic attack, particularly at the carbon atoms adjacent to the oxonium center [7] [10]. The nucleophilic attack occurs in a concerted manner, with the nucleophile approaching from the side opposite to the leaving group [10]. The rate of these reactions depends on both the concentration of the nucleophile and the oxonium ion, following second-order kinetics [10] [11].
Experimental studies have shown that the reactivity of diethyl(methyl)oxidanium in SN2 reactions is influenced by several factors:
Recent computational studies have provided insights into the transition state geometries for nucleophilic attacks on diethyl(methyl)oxidanium [12]. These studies reveal that the approach of the nucleophile causes significant distortion in the oxonium ion geometry, with the C-O-C bond angles changing to accommodate the incoming nucleophile [12] [13].
Diethyl(methyl)oxidanium plays a significant role in E2 elimination reactions, where stereoelectronic effects and steric factors greatly influence the reaction outcome [14] [15]. The E2 elimination mechanism involving oxonium ions like diethyl(methyl)oxidanium typically requires a strong base that removes a proton from a carbon adjacent to the oxonium center, leading to the formation of an alkene with the simultaneous departure of the leaving group [14] [16].
The stereoelectronic requirements for E2 eliminations involving diethyl(methyl)oxidanium are particularly stringent [14] [17]. For optimal elimination to occur, the hydrogen being abstracted and the oxonium group must adopt an anti-periplanar arrangement [14] [18]. This geometric requirement ensures proper orbital overlap during the transition state, facilitating the formation of the π bond in the alkene product [18].
The stereoelectronic effects in these eliminations can be understood through the following considerations:
Table 2: Stereoelectronic Parameters Affecting E2 Elimination with Diethyl(methyl)oxidanium
Parameter | Optimal Value | Effect on Reaction Rate |
---|---|---|
H-C-C-O Dihedral Angle | 180° (anti) | Maximum rate |
C-H Bond Length in Transition State | 1.25-1.35 Å | Facilitates elimination |
C-O Bond Length in Transition State | 1.8-2.0 Å | Promotes leaving group departure |
Base Approach Angle | 165-175° | Optimal orbital overlap |
Data derived from computational studies on oxonium-mediated eliminations [17] [19]
The steric environment around diethyl(methyl)oxidanium significantly impacts both the regioselectivity and stereoselectivity of E2 elimination reactions [15] [20]. The presence of the two ethyl groups and one methyl group creates an asymmetric steric environment that can direct the elimination pathway [16].
In systems where multiple elimination pathways are possible, the steric bulk of diethyl(methyl)oxidanium often favors elimination toward the less hindered direction [15] [16]. This preference can lead to the formation of less substituted alkenes, contrary to the Zaitsev rule that typically predicts formation of the more substituted alkene product [20].
Recent studies have demonstrated that the conformational preferences of diethyl(methyl)oxidanium can be exploited to control the stereochemical outcome of elimination reactions [16] [13]. By carefully designing the reaction conditions and substrate structure, chemists can harness these steric effects to achieve selective synthesis of specific alkene isomers [13] [21].
Diethyl(methyl)oxidanium serves as an important transient species in various catalytic cycles, where it facilitates key transformation steps through its unique electronic properties [22] [23]. These catalytic applications leverage the ability of diethyl(methyl)oxidanium to activate substrates, stabilize reaction intermediates, and promote bond-forming and bond-breaking processes [23] [24].
In acid-catalyzed reactions, diethyl(methyl)oxidanium can form as a reactive intermediate that drives subsequent transformations [22] [25]. A common example is the acid-catalyzed hydration of alkenes, where the oxonium ion forms after protonation of the alkene and subsequent nucleophilic attack by water [22]. The oxonium intermediate then undergoes deprotonation to yield the alcohol product [22].
The catalytic cycle typically involves:
Table 3: Catalytic Efficiency of Diethyl(methyl)oxidanium in Various Acid-Catalyzed Reactions
Reaction Type | Relative Catalytic Activity | Turnover Frequency (h⁻¹) |
---|---|---|
Alkene Hydration | High | 120-150 |
Ether Cleavage | Very High | 180-220 |
Acetal Formation | Moderate | 80-100 |
Transesterification | High | 130-160 |
Data compiled from kinetic studies of oxonium-catalyzed reactions [25] [26]
Recent advances in catalysis have revealed the potential of diethyl(methyl)oxidanium to participate in cooperative catalytic systems, where it works in concert with other catalytic species to enable challenging transformations [23] [24]. These cooperative systems often involve the generation of diethyl(methyl)oxidanium as a transient species that activates one reaction component while another catalyst activates a different component [23].
Particularly noteworthy is the role of diethyl(methyl)oxidanium in cycloaddition reactions, where it can stabilize reactive intermediates such as carbonyl ylides or ortho-quinone methides [23]. The oxonium ion helps to control the stereochemical outcome of these reactions by directing the approach of reaction partners through electrostatic interactions and hydrogen bonding [23] [24].
Studies have demonstrated that diethyl(methyl)oxidanium can participate in catalytic cycles involving:
The transient nature of diethyl(methyl)oxidanium in these catalytic processes makes it challenging to study directly, but advanced spectroscopic techniques and computational methods have provided valuable insights into its structure and reactivity during catalysis [24] [26]. These studies reveal that the oxonium ion adopts specific conformations that optimize its interactions with substrates and other catalytic species, thereby enhancing the efficiency and selectivity of the overall transformation [26] [13].
The electrophilic nature of diethyl(methyl)oxidanium stems from the formal positive charge on the oxygen atom, which significantly enhances the electrophilicity of the attached alkyl groups [3] [4]. This characteristic makes it one of the most powerful alkylating agents available to synthetic chemists, ranking among the strongest commercially viable electrophilic methylating and ethylating reagents [5] [6].
The alkylation mechanism proceeds through a classical SN2 pathway, wherein nucleophilic substrates attack one of the alkyl carbon atoms adjacent to the positively charged oxygen center [4] [7]. The high electrophilicity of the oxonium center facilitates rapid displacement reactions, with rate constants typically ranging from 10³ to 10⁵ M⁻¹s⁻¹ under standard conditions [4]. The reaction exhibits characteristic second-order kinetics, with rates directly proportional to both the concentration of the oxonium salt and the nucleophilic substrate.
Research has demonstrated that diethyl(methyl)oxidanium shows preferential reactivity toward the methyl group in alkylation reactions, consistent with the general trend observed in mixed trialkyloxonium systems [3] [5]. This selectivity arises from the reduced steric hindrance around the methyl carbon compared to the ethyl carbons, allowing for more facile nucleophilic approach during the transition state formation.
Alcohol Alkylation: Diethyl(methyl)oxidanium demonstrates exceptional efficiency in the alkylation of primary and secondary alcohols under mild conditions [8] [5]. The reaction typically proceeds at room temperature in polar aprotic solvents such as dichloromethane or acetonitrile, achieving yields of 85-95% for most substrates. The mild reaction conditions preserve sensitive functional groups that might be compromised under traditional alkylation protocols requiring strong bases or elevated temperatures.
Carboxylic Acid Esterification: The compound serves as an effective esterifying agent for carboxylic acids, offering advantages over conventional Fischer esterification conditions [9] [5]. The reaction proceeds through initial nucleophilic attack of the carboxylate oxygen on the oxonium center, followed by rapid alkyl transfer to generate the corresponding ester. This methodology proves particularly valuable for acid-sensitive substrates or when water removal is problematic in traditional esterification protocols.
Amine Alkylation: Although trialkyloxonium salts generally exhibit excessive electrophilicity toward amines, diethyl(methyl)oxidanium can be successfully employed for the alkylation of electron-deficient amines and nitrogen heterocycles [4] [6]. The reaction requires careful pH control and often benefits from the presence of a mild base to neutralize the acidic byproducts formed during the alkylation process.
The alkylation reactions catalyzed by diethyl(methyl)oxidanium exhibit high chemoselectivity, particularly in systems containing multiple nucleophilic sites [10]. Studies have shown that the compound preferentially alkylates oxygen nucleophiles over nitrogen or sulfur centers when multiple reactive sites are present in the same molecule. This selectivity pattern has been rationalized through hard-soft acid-base theory, where the hard oxonium electrophile shows preferential interaction with hard oxygen nucleophiles.
Stereochemical studies have revealed that the alkylation proceeds with complete retention of configuration at the nucleophilic center, consistent with the SN2 mechanism [11] [10]. In cases where the nucleophile possesses stereogenic centers, the reaction maintains the original stereochemistry, making it a valuable tool for stereospecific transformations.
The formation of enol ethers represents one of the most synthetically valuable applications of diethyl(methyl)oxidanium, leveraging the compound's ability to activate carbonyl compounds toward elimination reactions [12] [13]. This methodology provides access to a diverse array of vinyl ethers and substituted enol ethers that serve as important building blocks in organic synthesis.
The enol ether formation mechanism involves a multi-step process initiated by nucleophilic attack of the carbonyl oxygen on the oxonium center [14] [15]. This initial coordination generates a protonated carbonyl intermediate with enhanced electrophilic character. Subsequent deprotonation at the α-carbon, typically facilitated by a weak base or through an intramolecular process, leads to the formation of the enol ether product with concomitant elimination of water or alcohol.
The oxonium-induced dehydration mechanism differs significantly from traditional enol ether syntheses in that it does not require strong acids or harsh dehydrating conditions [16] [17]. Instead, the intrinsic electrophilicity of the oxonium center provides sufficient activation energy for the elimination process, allowing the reaction to proceed under remarkably mild conditions.
Ketone-Derived Enol Ethers: Diethyl(methyl)oxidanium effectively converts a wide range of ketones to their corresponding enol ethers through a dehydrative coupling process [12] [13]. The reaction typically requires anhydrous conditions and proceeds optimally in polar aprotic solvents. Yields generally range from 75-90%, with the efficiency depending on the substitution pattern around the carbonyl center and the steric accessibility of the α-hydrogen atoms.
Aldehyde Transformations: Aldehydes undergo facile conversion to vinyl ethers when treated with diethyl(methyl)oxidanium under controlled conditions [13]. The reaction proceeds through an aldol-type intermediate that subsequently eliminates water to form the vinyl ether product. This transformation proves particularly valuable for the synthesis of electron-rich alkenes that can participate in subsequent cycloaddition or polymerization reactions.
Stereoselective Eliminations: In systems containing multiple α-hydrogen atoms, the oxonium-induced elimination often proceeds with high regioselectivity, favoring the formation of the more substituted enol ether [15] [13]. This selectivity pattern has been attributed to the stabilization of the incipient alkene through hyperconjugative interactions with adjacent alkyl groups.
The enol ether formation methodology shows some limitations when applied to highly hindered carbonyl compounds or systems lacking accessible α-hydrogen atoms [13]. Additionally, the presence of strongly electron-withdrawing groups adjacent to the carbonyl center can significantly reduce the reaction efficiency by destabilizing the required carbanion intermediates.
The reaction is also sensitive to moisture, requiring rigorously anhydrous conditions to prevent hydrolysis of both the oxonium reagent and the enol ether products [18] [16]. Careful attention to reaction stoichiometry is essential, as excess oxonium reagent can lead to over-alkylation and formation of complex product mixtures.
Recent developments in aryne chemistry have revealed that diethyl(methyl)oxidanium and related triaryloxonium species can serve as effective precursors for benzyne and substituted aryne generation [19] [20]. This application represents a significant advancement in aryne methodology, offering unprecedented mildness and functional group compatibility compared to traditional aryne generation methods.
The aryne generation mechanism from oxonium precursors involves a stepwise E1cB-type elimination process that contrasts sharply with the concerted mechanisms typically observed in other aryne-forming reactions [19] [21]. The process initiates with deprotonation of an aromatic hydrogen ortho to the oxonium substituent by a weak base, typically potassium phosphate. This deprotonation generates a zwitterionic intermediate that subsequently undergoes elimination of the oxonium leaving group to form the highly reactive aryne species.
Computational studies have revealed that the oxonium group functions as both a powerful electron-withdrawing substituent and an exceptionally effective leaving group [21] [22]. The electron-withdrawing character significantly acidifies the ortho aromatic protons, enabling deprotonation by relatively weak bases under mild conditions. Simultaneously, the excellent leaving group ability of the oxonium center facilitates the elimination step, resulting in efficient aryne formation.
Mild Reaction Conditions: The oxonium-mediated aryne generation proceeds under remarkably mild conditions, typically requiring only solid potassium phosphate as a base at room temperature [19] [20]. This represents a significant improvement over traditional methods that require strong alkyllithium bases, fluoride sources, or elevated temperatures. The mild conditions enable the generation of functionalized arynes bearing sensitive substituents that would not survive harsher reaction protocols.
Functional Group Tolerance: Extensive studies have demonstrated exceptional functional group compatibility in the oxonium-mediated aryne generation [20] [22]. The methodology tolerates a wide range of functional groups including esters, amides, aldehydes, ketones, alcohols, and even Lewis acidic boronates. This broad tolerance enables the synthesis of highly functionalized arynes that were previously inaccessible through conventional methods.
Cycloaddition Reactions: The generated arynes readily participate in cycloaddition reactions with various arynophiles, including furans, nitrogen-containing heterocycles, alkenes, and azides [19] [20]. These reactions typically proceed in high yields (85-99%) and provide access to complex polycyclic structures through a single-step process. The mild generation conditions ensure that even sensitive arynophiles can be successfully employed without decomposition.
Triaryloxonium Precursors: The methodology has been successfully applied to a diverse range of triaryloxonium precursors, enabling the generation of various substituted arynes [19] [20]. Both electron-rich and electron-poor aromatic systems can be successfully converted to their corresponding arynes, though the reaction efficiency may vary depending on the electronic nature of the substituents.
Heterocyclic Systems: The oxonium-mediated approach has proven particularly valuable for the generation of hetaryne species, including pyrimidynes and other nitrogen-containing aromatic systems [19] [20]. These heterocyclic arynes are often difficult to access through traditional methods due to the basic nature of the nitrogen centers, which can interfere with strong base-mediated protocols.
Structural Requirements: The success of the aryne generation methodology depends critically on the presence of an appropriately positioned oxonium leaving group and accessible ortho hydrogen atoms [21] [22]. Systems lacking these structural features or containing strongly electron-donating substituents that destabilize the zwitterionic intermediate may show reduced efficiency or fail to generate arynes under the standard conditions.